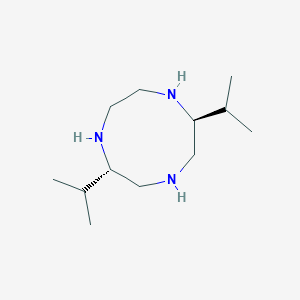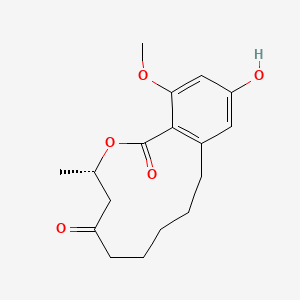
N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine is a heterocyclic compound with the molecular formula C17H15Br2N5. This compound is characterized by the presence of two bromopyridinyl groups attached to a pyridine-2,6-diamine core. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine typically involves a multi-step process. One common method includes the reaction of 2,6-diaminopyridine with 2,6-dibromopyridine in the presence of potassium tert-butoxide as a base and tetrahydrofuran as the solvent. The reaction is carried out under an inert atmosphere, followed by the addition of methyl iodide to complete the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a ligand in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N2,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine involves its interaction with specific molecular targets. The bromopyridinyl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo substitution reactions also allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~6~-Bis(6-chloropyridin-2-yl)pyridine-2,6-diamine
- N~2~,N~6~-Bis(6-fluoropyridin-2-yl)pyridine-2,6-diamine
- N~2~,N~6~-Bis(6-iodopyridin-2-yl)pyridine-2,6-diamine
Uniqueness
N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties. The bromine atoms can participate in various substitution reactions, making this compound versatile for different applications. Additionally, the compound’s ability to form coordination complexes with metal ions sets it apart from its analogs .
Properties
CAS No. |
427900-24-1 |
|---|---|
Molecular Formula |
C15H11Br2N5 |
Molecular Weight |
421.09 g/mol |
IUPAC Name |
2-N,6-N-bis(6-bromopyridin-2-yl)pyridine-2,6-diamine |
InChI |
InChI=1S/C15H11Br2N5/c16-10-4-1-6-12(18-10)20-14-8-3-9-15(22-14)21-13-7-2-5-11(17)19-13/h1-9H,(H2,18,19,20,21,22) |
InChI Key |
HEPZDHVTTUZRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC2=NC(=CC=C2)Br)NC3=NC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


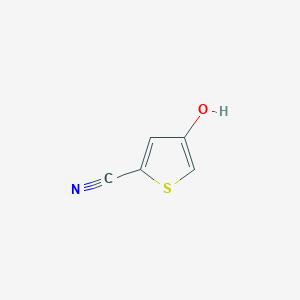
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)

![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
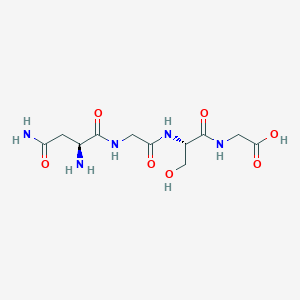
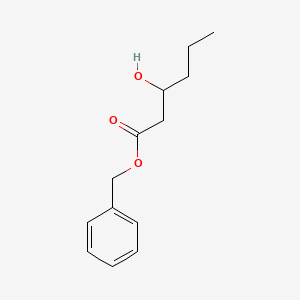

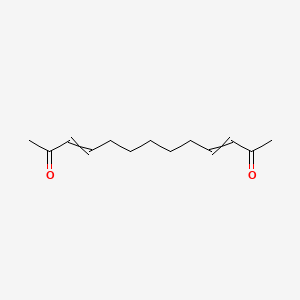
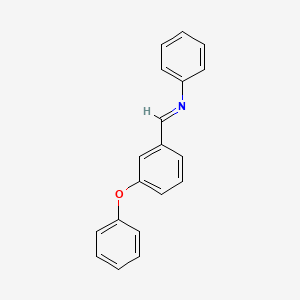

![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
